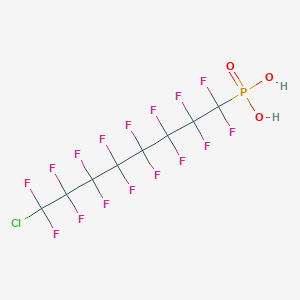
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate is an organic compound with the molecular formula C14H16Cl2O4. It is a derivative of phenoxyacetic acid and is characterized by the presence of butyryl and dichloro substituents on the phenoxy ring. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(4-butyry-2,3-dichloro)phenoxyacetate typically involves the following steps:
Methylation of 2,3-dichlorophenol: 2,3-dichlorophenol is methylated using dimethyl sulfate to form 2,3-dichloroanisole.
Condensation with butyryl chloride: The resulting 2,3-dichloroanisole is then condensed with butyryl chloride in the presence of anhydrous aluminum chloride to form 2,3-dichloro-4-butyrylphenol.
Esterification: Finally, 2,3-dichloro-4-butyrylphenol is esterified with ethyl bromoacetate in the presence of sodium ethoxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl(4-butyry-2,3-dichloro)phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl 2-(4-butyryl-2,3-dichlorophenoxy)acetate: A closely related compound with similar chemical properties and applications.
2,3-Dichloro-4-butyrylphenoxyacetic acid: Another derivative with comparable uses in research and industry.
Uniqueness
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of butyryl and dichloro groups makes it particularly useful in certain synthetic and research applications, distinguishing it from other phenoxyacetic acid derivatives.
特性
分子式 |
C14H16Cl2O4 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC名 |
ethyl 2-(4-butanoyl-2,3-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H16Cl2O4/c1-3-5-10(17)9-6-7-11(14(16)13(9)15)20-8-12(18)19-4-2/h6-7H,3-5,8H2,1-2H3 |
InChIキー |
PBVGBFWAEFWKMK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



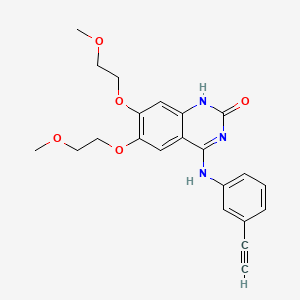
![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
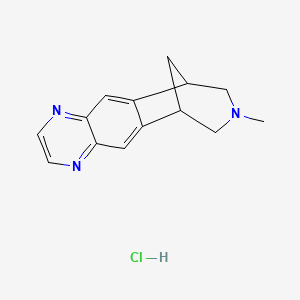
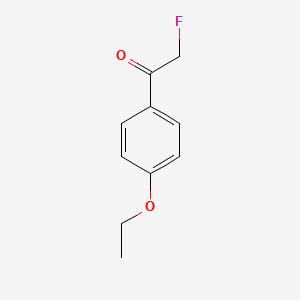
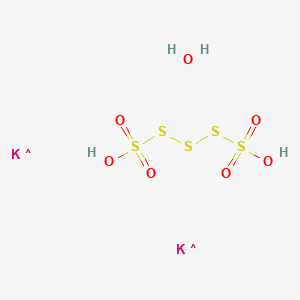
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
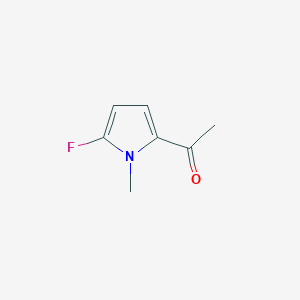
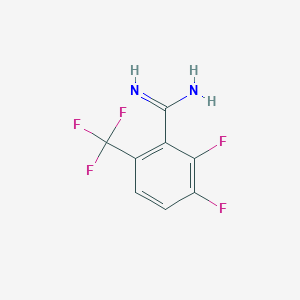
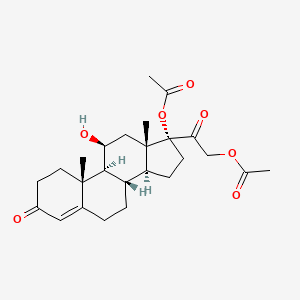
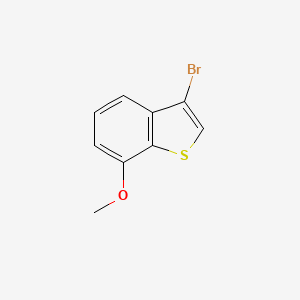
![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)
![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)
